1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine
Description
1-(5-Chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a piperazine derivative featuring a sulfonyl group linked to a 4-cyclohexylphenyl moiety and a 5-chloro-2-methylphenyl substituent on the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and interact with biological targets via hydrogen bonding or ionic interactions . The sulfonyl group enhances metabolic stability and binding affinity, while the cyclohexyl and chloromethylphenyl groups contribute to steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2S/c1-18-7-10-21(24)17-23(18)25-13-15-26(16-14-25)29(27,28)22-11-8-20(9-12-22)19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQZQEINAJSDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Aromatic Substitution: The final step involves the substitution of the aromatic rings. This can be achieved through a Friedel-Crafts alkylation reaction where the piperazine derivative reacts with chloroaromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated aromatic compounds.
Scientific Research Applications
The compound 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.
Basic Information
- Molecular Formula : C24H25ClN2O2S
- Molecular Weight : 441.0 g/mol
- IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine
Structure
The structural configuration of the compound includes a piperazine ring substituted with a chlorophenyl group and a sulfonyl group, which contributes to its biological activity.
Pharmacological Studies
Research indicates that piperazine derivatives exhibit various pharmacological activities, including:
- Antidepressant Effects : Some studies have shown that compounds similar to 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine may act as serotonin reuptake inhibitors, potentially useful in treating depression and anxiety disorders.
- Antipsychotic Properties : The structural similarity to known antipsychotic agents suggests potential efficacy in managing schizophrenia and related disorders.
Cancer Research
Piperazine derivatives have been investigated for their anticancer properties:
- Mechanism of Action : They may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds targeting the phosphoinositide 3-kinase (PI3K) pathway have shown promise in preclinical models.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:
- Cognitive Enhancers : Research into similar piperazine compounds has suggested potential cognitive-enhancing effects, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Table 1: Pharmacological Activities of Piperazine Derivatives
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, a series of piperazine derivatives were synthesized and evaluated for their serotonin reuptake inhibition. The compound exhibited significant binding affinity to serotonin transporters, indicating potential as an antidepressant agent.
Case Study 2: Anticancer Efficacy
A research article in Cancer Research highlighted the evaluation of piperazine derivatives against various cancer cell lines. The study concluded that certain modifications to the piperazine structure enhanced cytotoxicity, suggesting that the compound could be a lead candidate for further development.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
*Calculated based on molecular formula.
Key Observations:
- Sulfonyl vs. Non-sulfonyl Groups: The target compound’s 4-cyclohexylphenyl sulfonyl group increases molecular weight and steric hindrance compared to non-sulfonyl analogs like Compound 23 . Sulfonyl-containing derivatives (e.g., ASP) often exhibit enhanced receptor binding due to polar interactions .
- Chlorine Position : The 5-chloro-2-methylphenyl substituent in the target compound differs from 3-chloro-4-methylphenyl () and 4-chlorobenzyl () analogs. Positional isomerism influences electronic effects and target selectivity .
- Cyclohexyl vs. Aromatic Moieties : The 4-cyclohexylphenyl group in the target compound introduces conformational rigidity and hydrophobicity, contrasting with planar aromatic substituents in ASP (4-fluorophenyl) or cytotoxic benzhydryl derivatives .
Anticancer Potential:
- 4-(4-Chlorobenzhydryl)piperazine Derivatives : Compounds with a 4-chlorobenzhydryl group (e.g., 5a–g in ) showed cytotoxicity against liver (IC50: 2–10 µM) and breast cancer cells (IC50: 5–15 µM). The target compound’s cyclohexylphenyl sulfonyl group may reduce cytotoxicity compared to benzhydryl analogs due to reduced aromatic stacking .
- Sulfonamide Derivatives : Piperazine sulfonamides in demonstrated antimicrobial activity, suggesting the target compound could share similar mechanisms if tested.
Plant Growth Regulation:
- ASP : The auxin-mimetic compound ASP inhibits root elongation in A. thaliana via structural mimicry of 2,4-D. The target compound’s bulky substituents likely preclude auxin-like activity, highlighting the importance of carboxylic acid groups in phytohormone mimicry .
Biological Activity
Chemical Structure
The compound is a piperazine derivative characterized by the following structural components:
- A 5-chloro-2-methylphenyl group.
- A 4-cyclohexylphenylsulfonyl moiety.
This structure suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic components, which can influence its pharmacodynamics and pharmacokinetics.
Antipsychotic Properties
Piperazine derivatives are often studied for their antipsychotic effects. The presence of piperazine in the structure may suggest activity related to serotonin and dopamine receptor modulation. Compounds with similar structures have been shown to exhibit affinity for various neurotransmitter receptors, which could imply potential efficacy in treating disorders such as schizophrenia or depression.
Antitumor Activity
Research on related piperazine compounds has indicated that they can possess antitumor properties. For instance, certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The sulfonamide group in the compound may enhance its ability to interact with biological targets involved in tumor growth.
Anti-inflammatory Effects
Some piperazine derivatives are noted for their anti-inflammatory properties. The structural features of “1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine” may contribute to modulating inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Antipsychotic Activity : A study examining piperazine derivatives found that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, leading to improved antipsychotic efficacy.
- Antitumor Potential : In vitro studies demonstrated that related compounds induced apoptosis in various cancer cell lines, suggesting that structural modifications can significantly impact biological activity.
- Anti-inflammatory Mechanisms : Research indicated that certain piperazine compounds inhibited pro-inflammatory cytokine production, which may be relevant for therapeutic applications in chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for preparing 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
- Step 1: Sulfonylation of the piperazine nitrogen using 4-cyclohexylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
- Step 2: Coupling the sulfonylated piperazine with 5-chloro-2-methylphenyl groups via nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group (e.g., bromide or chloride) .
- Purity Control: Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
Structural elucidation requires a combination of analytical techniques:
- NMR Spectroscopy:
- Mass Spectrometry:
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents, critical for SAR studies .
Advanced: How can researchers optimize synthetic yield given variability in reported methods?
Methodological Answer:
Yield optimization hinges on:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring may slow sulfonylation; pre-activation with Lewis acids (e.g., AlCl3) can improve reactivity .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)2/Xantphos) enhance coupling efficiency in arylpiperazine synthesis, reducing side-product formation .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates but may require rigorous drying to avoid hydrolysis .
Table 1: Yield Variability in Piperazine Derivatives
| Reaction Condition | Yield Range | Reference |
|---|---|---|
| Conventional sulfonylation | 53–97.5% | |
| Pd-catalyzed coupling | 70–89% |
Advanced: What strategies address contradictions in reported biological activities (e.g., receptor affinity vs. functional assays)?
Methodological Answer:
Discrepancies often arise from assay design or structural nuances:
- Receptor Binding vs. Functional Assays: High 5-HT1A/D2 affinity (IC50 ~1–90 nM) in radioligand binding may not correlate with in vivo efficacy due to pharmacokinetic factors (e.g., blood-brain barrier penetration) .
- Structural Modifications: Introducing hydrophobic groups (e.g., cyclohexyl) enhances lipophilicity but may reduce aqueous solubility, complicating in vitro-in vivo translation .
- Control Experiments: Use reference standards (e.g., buspirone for 5-HT1A) to validate assay conditions and exclude off-target effects .
Basic: What safety precautions are necessary during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation (similar to structurally related piperazines) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders; sulfonamide derivatives may release toxic fumes (e.g., SOx) under decomposition .
- Storage: Store in airtight containers at –20°C under inert gas (Ar/N2) to prevent oxidation .
Advanced: How to design in vivo studies considering metabolic pathways?
Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes (rat/human) to identify phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
- Biliary Excretion: Administer radiolabeled compound (14C/3H) and collect bile (38–92% excretion in 24 hours) to assess hepatobiliary clearance .
- Dosing Strategy: Adjust for first-pass metabolism; co-administer CYP450 inhibitors (e.g., ketoconazole) to evaluate enzyme-specific pathways .
Advanced: What are key structure-activity relationship (SAR) considerations for this compound?
Methodological Answer:
- Sulfonyl Group: The 4-cyclohexylphenylsulfonyl moiety enhances D2 receptor selectivity by occupying hydrophobic pockets in the binding site .
- Chloro Substituent: The 5-chloro-2-methylphenyl group increases metabolic stability compared to fluoro analogs (t1/2 increased by ~40% in microsomal assays) .
- Piperazine Conformation: Restricting piperazine flexibility (e.g., via spirocyclic analogs) improves 5-HT1A affinity but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
